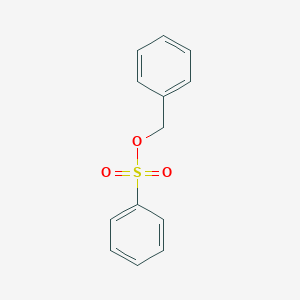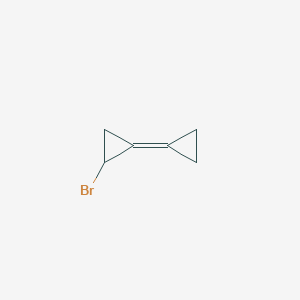
1-Bromo-2-cyclopropylidenecyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-cyclopropylidenecyclopropane, also known as BCCP, is a cyclic compound that has been the subject of numerous scientific studies due to its unique structure and properties. BCCP is a cyclopropane derivative that has a cyclopropylidene group attached to one of its cyclopropane rings. This distinctive structure makes BCCP an interesting molecule to study, as it exhibits a range of chemical and biological properties that have potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-cyclopropylidenecyclopropane is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various biological targets. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Bromo-2-cyclopropylidenecyclopropane is its relatively simple synthesis, which makes it easy to obtain in large quantities. This compound is also stable under a range of conditions, making it a useful compound for various lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are numerous future directions for the study of 1-Bromo-2-cyclopropylidenecyclopropane, including the development of new synthetic routes for the production of this compound and its derivatives. This compound also has potential applications in the development of new cancer treatments, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, this compound has potential applications in materials science, and further research is needed to explore its properties and potential uses in this field.
Méthodes De Synthèse
The synthesis of 1-Bromo-2-cyclopropylidenecyclopropane involves the reaction of cyclopropylidene lithium with 1,2-dibromocyclopropane. This reaction results in the formation of this compound, which is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound is relatively straightforward and has been well-documented in the literature.
Applications De Recherche Scientifique
1-Bromo-2-cyclopropylidenecyclopropane has been the subject of numerous scientific studies due to its potential applications in various fields, including organic chemistry, medicinal chemistry, and materials science. In organic chemistry, this compound has been used as a building block for the synthesis of more complex molecules. For example, this compound has been used in the synthesis of cyclopropane-fused polycyclic compounds, which have potential applications in drug discovery.
In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
In materials science, this compound has been used as a precursor for the synthesis of various materials, including thin films and nanoparticles. This compound has been shown to exhibit unique properties that make it an attractive candidate for the development of new materials with specific properties.
Propriétés
Numéro CAS |
151964-04-4 |
|---|---|
Formule moléculaire |
C6H7Br |
Poids moléculaire |
159.02 g/mol |
Nom IUPAC |
1-bromo-2-cyclopropylidenecyclopropane |
InChI |
InChI=1S/C6H7Br/c7-6-3-5(6)4-1-2-4/h6H,1-3H2 |
Clé InChI |
BSIWWDZXXQWESU-UHFFFAOYSA-N |
SMILES |
C1CC1=C2CC2Br |
SMILES canonique |
C1CC1=C2CC2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)
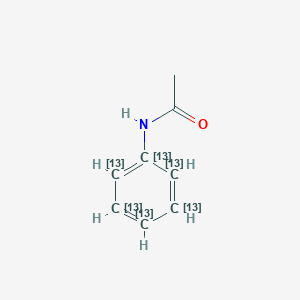
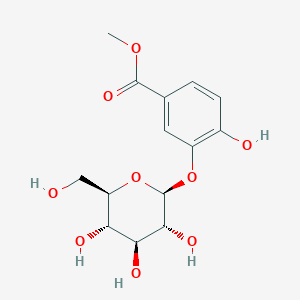
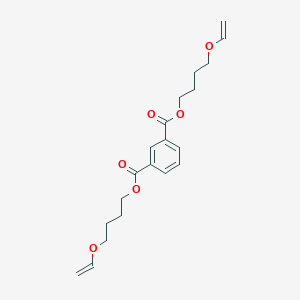
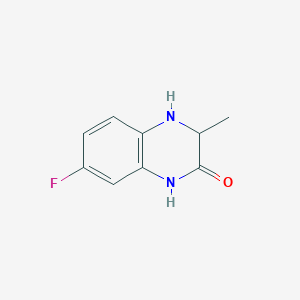

acetate](/img/structure/B138785.png)
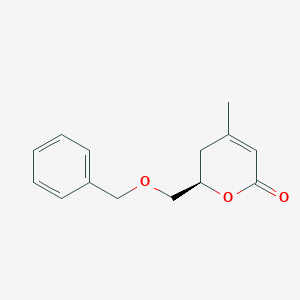
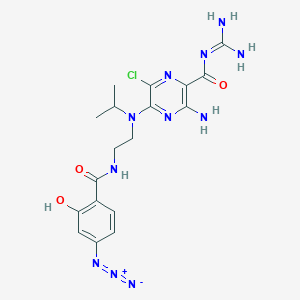
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)

![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
